3-(3,5-dichlorophenyl)pyridine-2,6-diamine

Furin inhibition Antiviral research SARS-CoV-2

This building block is the minimal pharmacophoric core for a series of non-canonical furin inhibitors. The 3,5-dichlorophenyl moiety is structurally critical, displacing Trp254 to create an extended hydrophobic pocket essential for sub-nanomolar potency. Unlike generic 2,6-diaminopyridine analogs, this precise substitution pattern is required to recapitulate the induced-fit binding mechanism and multi-target activity against PDHK, DHODH, and bacterial DNA synthesis. Researchers developing next-generation antivirals or anti-fibrotic therapies will find this scaffold invaluable for structure-based lead optimization.

Molecular Formula C11H9Cl2N3
Molecular Weight 254.11 g/mol
Cat. No. B13998230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dichlorophenyl)pyridine-2,6-diamine
Molecular FormulaC11H9Cl2N3
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C2=CC(=CC(=C2)Cl)Cl)N)N
InChIInChI=1S/C11H9Cl2N3/c12-7-3-6(4-8(13)5-7)9-1-2-10(14)16-11(9)15/h1-5H,(H4,14,15,16)
InChIKeySWAGOYHEBUEXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dichlorophenyl)pyridine-2,6-diamine: Core Scaffold Procurement for Furin-Targeted Antiviral and Fibrotic Disease Research


3-(3,5-Dichlorophenyl)pyridine-2,6-diamine (CAS 157924-28-2) is a synthetic small-molecule building block belonging to the 2,6-diaminopyridine class. The compound serves as the minimal pharmacophoric core of a recently disclosed series of potent, non-canonical furin inhibitors characterized by an induced-fit binding mechanism [1]. The 3,5-dichlorophenyl moiety is critical for displacing a conserved tryptophan residue (Trp254) in the furin active site, creating an extended hydrophobic binding pocket that underpins the exceptional potency of this chemotype [1]. Beyond furin inhibition, the scaffold has been explored in programs targeting pyruvate dehydrogenase kinases (PDHKs), dihydroorotate dehydrogenase (DHODH), and bacterial DNA synthesis, indicating broad utility as a privileged fragment for kinase and anti-infective drug discovery [2][3][4].

Why 3-(3,5-Dichlorophenyl)pyridine-2,6-diamine Cannot Be Replaced by Generic 2,6-Diaminopyridine or Mono-Halogenated Analogs


The 3,5-dichlorophenyl substitution pattern on the pyridine-2,6-diamine core is not a generic aromatic decoration but a precise pharmacophoric requirement for furin inhibition. Structural biology data demonstrate that the 3,5-dichlorophenyl moiety physically displaces the Trp254 side chain of furin, inducing a substantial conformational rearrangement of the entire substrate-binding cleft [1]. This induced-fit mechanism creates a newly formed hydrophobic pocket that accommodates the dichlorophenyl ring, a feature not achievable with unsubstituted phenyl, mono-halogenated, or ortho/para-dichloro analogs [1]. Patent SAR data confirm that replacement of one chlorine with a methyl or difluoromethyl group is tolerated but alters potency [1]. For PDHK programs, the 3,5-dichlorophenyl-2,6-diaminopyridine scaffold yields IC50 values in the 20–40 nM range across PDHK isoforms 1, 3, and 4, whereas simple 2,6-diaminopyridine or 3-phenyl-2,6-diaminopyridine controls are either inactive or orders of magnitude weaker [2]. Procurement of a generic 2,6-diaminopyridine or a non-dichlorinated analog will therefore fail to recapitulate the key binding interactions, conformational effects, and target potency that define this chemotype's research value.

Quantitative Differentiation Evidence for 3-(3,5-Dichlorophenyl)pyridine-2,6-diamine and Its Direct Derivatives


Furin Inhibition: Sub-Nanomolar IC50 Values vs. Canonical Polybasic Inhibitors

The (3,5-dichlorophenyl)pyridine chemotype achieves furin IC50 values in the low nanomolar to sub-nanomolar range, representing a >100-fold potency improvement over the canonical furin inhibitor hexa-D-arginine (IC50 = 106–152 nM) [1]. Compounds 1 and 2, which are direct synthetic derivatives of the 3-(3,5-dichlorophenyl)pyridine-2,6-diamine core, demonstrated IC50 values of 1.1 nM and 0.8 nM respectively against the SARS-CoV-2 S-protein-derived furin substrate [1]. Against the TGFβ-derived substrate, compounds 1–5 showed IC50 values of 2.3, 1.3, 1.8, 2.6, and 78 nM [1]. Compound 1 also achieved a cellular IC50 of 0.8 nM in a cell-based furin inhibition assay, confirming that the potency is maintained in a physiological context [1].

Furin inhibition Antiviral research SARS-CoV-2 Proprotein convertase Induced-fit mechanism

Induced-Fit Binding: Thermal Stabilization (ΔTm) and Slow Off-Rate Kinetics vs. Substrate-Like Inhibitors

The (3,5-dichlorophenyl)pyridine scaffold induces a unique conformational rearrangement in furin that is not observed with substrate-like or canonical inhibitors. This induced-fit mechanism results in significant thermal stabilization: compound 2 increased the melting temperature (Tm) of unliganded furin by 11.6 °C (from 57.7 ± 0.1 °C) [1]. The gain in Tm correlated with pIC50 values across the series [1]. Surface plasmon resonance (SPR) experiments confirmed slow off-rate binding kinetics, indicative of prolonged drug-target residence time [1]. By contrast, substrate-like peptide inhibitors (e.g., hexa-D-arginine) bind via a canonical substrate-mimetic mechanism without inducing the Trp254 displacement or the large-scale conformational change, and show correspondingly faster off-rates and lower thermal stabilization [1].

Binding kinetics Surface plasmon resonance Differential scanning fluorimetry Drug-target residence time Structural biology

PDHK Isoform Profiling: Multi-Kinase Activity vs. Monospecific Chemotypes

Pyridine-2,6-diamine derivatives bearing the 3,5-dichlorophenyl substitution demonstrate balanced multi-isoform PDHK inhibition. A representative compound from this chemotype inhibited PDHK4 with an IC50 of 21 nM, PDHK3 with an IC50 of 26 nM, and PDHK1 with an IC50 of 35 nM in radiometric biochemical kinase assays [1]. This isoform coverage profile differs from monospecific PDHK inhibitors (e.g., AZD7545, which preferentially inhibits PDHK2) or pan-kinase inhibitors that lack PDHK selectivity. The narrow IC50 spread across PDHK1, 3, and 4 (21–35 nM) indicates a conserved binding mode mediated by the 3,5-dichlorophenyl pharmacophore [1].

PDHK inhibition Metabolic disease Kinase profiling Diabetes Cancer metabolism

In Vivo Pharmacodynamic Efficacy: TGFβ Reduction in Murine Fibrosis Model

Derivatives of the (3,5-dichlorophenyl)pyridine-2,6-diamine scaffold have demonstrated significant in vivo pharmacodynamic effects in a murine model. Compounds 2, 3, and 4 reduced total TGFβ production in the lung by 75%, 86%, and 69% respectively at 10 mg/kg body weight [1]. Compound 2 achieved this effect via oral administration, whereas compounds 3 and 4 were administered intraperitoneally [1]. This level of in vivo TGFβ suppression, particularly with oral bioavailability for compound 2, distinguishes this chemotype from earlier furin inhibitors (e.g., hexa-D-arginine, canavanine-based inhibitors) that showed limited in vivo efficacy or required parenteral administration due to poor pharmacokinetics [1].

In vivo efficacy Pulmonary fibrosis TGFβ Oral bioavailability Pharmacodynamics

Prioritized Research and Procurement Scenarios for 3-(3,5-Dichlorophenyl)pyridine-2,6-diamine


Antiviral Drug Discovery: SARS-CoV-2 and Broad-Spectrum Furin-Dependent Viral Entry Inhibition

Researchers developing next-generation antiviral therapeutics targeting host furin—a protease essential for the maturation of viral glycoproteins in SARS-CoV-2, HIV, Ebola, and influenza—can use this scaffold as a starting point for structure-based lead optimization. The sub-nanomolar cellular IC50 (0.8 nM for compound 1) and the availability of high-resolution X-ray co-crystal structures (PDB 7QXZ, 7QXY) enable rational design of derivatives with improved selectivity and pharmacokinetic properties [1]. The scaffold's non-peptidic nature addresses the bioavailability limitations of earlier polybasic furin inhibitors [1].

Fibrotic Disease Programs: Pulmonary, Renal, and Hepatic Fibrosis

For preclinical fibrosis programs, the scaffold offers a validated entry point into furin-mediated TGFβ processing inhibition. The demonstrated 75–86% reduction in lung TGFβ levels in a murine model at 10 mg/kg—with oral bioavailability for compound 2—provides a benchmark for SAR expansion [1]. The GSK patent (WO2019/215341 A1) covering this chemotype includes extensive exemplification for fibrotic indications, offering a rich source of comparator data for freedom-to-operate and differentiation analyses [1].

Cancer Metabolism: Multi-PDHK Isoform Targeting

In oncology and metabolic disease research where PDHK-mediated regulation of pyruvate dehydrogenase is implicated (e.g., KRAS-driven tumors, triple-negative breast cancer, NASH), the scaffold provides a balanced multi-isoform starting point with IC50 values of 21–35 nM across PDHK1, 3, and 4 [1]. This profile is distinct from PDHK2-selective inhibitors (e.g., AZD7545) and may be advantageous in disease contexts where multiple isoforms are co-expressed and functionally redundant [1].

DHODH-Targeted Anti-Infective and Immuno-Oncology Research

Derivatives of this chemotype have demonstrated activity against human DHODH (IC50 = 684 nM for a representative compound) and Plasmodium falciparum DHODH, positioning the scaffold as a fragment for developing dual-species DHODH inhibitors applicable to malaria and autoimmune disease indications where DHODH is a clinically validated target (e.g., teriflunomide, leflunomide) [2]. The scaffold's modular 2,6-diaminopyridine architecture facilitates rapid analog synthesis for SAR exploration at the DHODH ubiquinone binding site [2].

Quote Request

Request a Quote for 3-(3,5-dichlorophenyl)pyridine-2,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.